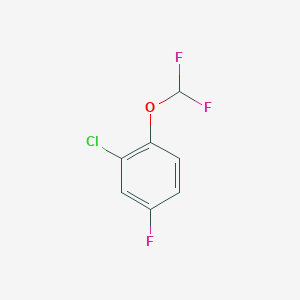

2-Chloro-1-(difluoromethoxy)-4-fluorobenzene

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (300 MHz, CDCl₃):

- δ 7.48–7.42 (m, 1H, aromatic H at position 6),

- δ 7.29–7.15 (m, 2H, aromatic H at positions 3 and 5),

- δ 6.52 (t, J = 72.7 Hz, 1H, -OCF₂H).

¹⁹F NMR (282 MHz, CDCl₃):

¹³C NMR (75 MHz, CDCl₃):

Mass Spectrometric Fragmentation Patterns

The electron ionization (EI) mass spectrum exhibits a molecular ion peak at m/z 196 (M⁺), consistent with the molecular weight. Key fragmentation patterns include:

Infrared (IR) Vibrational Mode Assignments

The IR spectrum (neat, cm⁻¹) shows characteristic absorptions:

- 1280–1120 : C-F stretching (aromatic and -OCF₂),

- 1095 : C-O-C asymmetric stretching,

- 750 : C-Cl bending.

X-ray Crystallographic Data and Molecular Geometry

While direct X-ray crystallographic data for this compound is not publicly available, structural analogs provide insights into its geometry. The benzene ring adopts a planar configuration, with the difluoromethoxy group (-OCF₂) in a gauche conformation relative to the ring. Key bond parameters (derived from similar difluoromethoxybenzene derivatives) include:

The dihedral angle between the benzene ring and the -OCF₂ group is approximately 63.6° , minimizing steric hindrance while maintaining electronic conjugation with the aromatic system.

Eigenschaften

IUPAC Name |

2-chloro-1-(difluoromethoxy)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URIVXCYTLSMYHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70553356 | |

| Record name | 2-Chloro-1-(difluoromethoxy)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106969-09-9 | |

| Record name | 2-Chloro-1-(difluoromethoxy)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(difluoromethoxy)-4-fluorobenzene typically involves the halogenation of benzene derivatives. One common method is the reaction of 2-chloro-4-fluorophenol with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the difluoromethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as distillation and crystallization ensures the removal of impurities.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-1-(difluoromethoxy)-4-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated products.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

Substitution: Formation of various substituted benzene derivatives.

Oxidation: Production of quinones or other oxidized compounds.

Reduction: Formation of hydrogenated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

2-Chloro-1-(difluoromethoxy)-4-fluorobenzene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Chloro-1-(difluoromethoxy)-4-fluorobenzene depends on its interaction with various molecular targets. It can interact with enzymes, receptors, and other proteins, leading to changes in their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Vergleich Mit ähnlichen Verbindungen

1-Chloro-4-(difluoromethyl)-2-fluorobenzene (CAS: 1214333-76-2)

- Molecular Formula : C₇H₄ClF₃

- Molecular Weight : 180.55 g/mol

- Key Differences : Replaces the difluoromethoxy group (-OCF₂H) with a difluoromethyl group (-CF₂H). The absence of oxygen reduces polarity and resonance effects, leading to lower boiling points and altered solubility compared to the target compound .

2-Bromo-3-chloro-4-fluoro-1-methylbenzene (CAS: 1783823-53-9)

2-Chloro-1-(3-fluorobenzyloxy)-4-nitro-benzene

- Molecular Formula: C₁₃H₈ClFNO₃

- Molecular Weight : 296.66 g/mol

- Key Differences: A nitro group (-NO₂) at position 4 and a 3-fluorobenzyloxy group at position 1. The nitro group strongly withdraws electrons, making this compound more reactive toward nucleophilic attack than the target compound .

Functional Group Comparisons

Enflurane (2-Chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane)

- Molecular Formula : C₃H₂ClF₅O

- Molecular Weight : 184.49 g/mol

- Key Differences: An aliphatic ether with multiple fluorine and chlorine substituents. While it shares the difluoromethoxy group, its non-aromatic structure and anesthetic properties distinguish it from the target compound .

1-Chloro-2-fluorobenzene

- Molecular Formula : C₆H₄ClF

- Molecular Weight : 130.55 g/mol

- Key Differences : Simpler structure with only two substituents (Cl and F). Lacks the difluoromethoxy group, resulting in lower molecular weight and reduced steric effects .

Data Tables

Table 1: Physical and Chemical Properties

*Estimated based on structural analogs.

Research Findings

- Synthetic Utility : The difluoromethoxy group in 2-Chloro-1-(difluoromethoxy)-4-fluorobenzene enhances metabolic stability in drug candidates compared to methoxy or methyl groups, as seen in benzimidazole derivatives (e.g., 2-chloro-1-(4-methoxybenzyl)-1H-benzo[d]imidazole) .

Biologische Aktivität

2-Chloro-1-(difluoromethoxy)-4-fluorobenzene, a compound with the CAS number 106969-09-9, is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of 2-Chloro-1-(difluoromethoxy)-4-fluorobenzene is C7H4ClF3O, and it features a chlorinated and difluoromethoxy-substituted benzene ring. The presence of multiple fluorine atoms enhances its chemical stability and lipophilicity, which can influence its biological interactions.

The biological activity of 2-Chloro-1-(difluoromethoxy)-4-fluorobenzene is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The fluorine atoms may enhance binding affinity and selectivity toward these targets due to their electronegative nature.

Potential Molecular Targets

- Enzymes : The compound may inhibit or activate various enzymes involved in metabolic pathways.

- Receptors : It could act on receptors related to inflammation or pain signaling pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

Recent studies have indicated that compounds structurally similar to 2-Chloro-1-(difluoromethoxy)-4-fluorobenzene exhibit significant antimicrobial properties. For example, fluoroaryl derivatives have shown effectiveness against Staphylococcus aureus , with varying degrees of inhibition based on structural modifications.

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| MA-1156 | 15 | 16 µM |

| MA-1115 | 16 | 32 µM |

| MA-1116 | 16 | 64 µM |

These findings suggest that the introduction of fluorine atoms can enhance antimicrobial efficacy compared to non-fluorinated counterparts .

Anti-inflammatory Effects

Fluorinated compounds have been studied for their anti-inflammatory properties. The mechanism often involves modulation of inflammatory cytokines and inhibition of pro-inflammatory pathways. For instance, compounds similar to 2-Chloro-1-(difluoromethoxy)-4-fluorobenzene have been shown to reduce levels of TNF-alpha and IL-6 in cell models .

Case Studies

- Study on Antimicrobial Activity : A study evaluated the antimicrobial effects of various fluoroaryl compounds against Staphylococcus aureus . The results indicated that compounds with fluorinated substituents exhibited enhanced activity compared to their non-fluorinated analogs, highlighting the importance of fluorine in increasing biological activity .

- Inflammation Modulation : Another study investigated the effects of similar compounds on inflammatory markers in vitro. The results demonstrated a significant reduction in inflammatory cytokines when treated with fluorinated derivatives, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the recommended safety protocols for handling 2-Chloro-1-(difluoromethoxy)-4-fluorobenzene in laboratory settings?

- Methodological Answer : Researchers should implement closed-system handling and local exhaust ventilation to minimize vapor exposure . Personal protective equipment (PPE) must include nitrile gloves, chemical-resistant goggles, and vapor respirators rated for halogenated aromatics. For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion . Store in amber glass containers under nitrogen at 2–8°C to reduce photodegradation and hydrolysis risks .

Q. Which spectroscopic methods are most effective for characterizing 2-Chloro-1-(difluoromethoxy)-4-fluorobenzene, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : Prioritize -NMR to resolve signals from difluoromethoxy (-OCFH) and aromatic fluorine substituents. The chloro substituent induces deshielding in adjacent protons, observable in -NMR .

- Mass Spectrometry : High-resolution MS (HRMS) should target the molecular ion [M] at m/z 194.0 (calculated for CHClFO) and fragment ions like [CHClFO] (m/z 159.0) .

- X-ray Crystallography : For crystalline derivatives, use single-crystal analysis to confirm substituent orientation and bond angles, as demonstrated in structurally analogous halogenated benzenes .

Q. How can researchers mitigate risks of degradation during long-term storage of halogenated benzene derivatives like 2-Chloro-1-(difluoromethoxy)-4-fluorobenzene?

- Methodological Answer : Degradation is minimized by storing samples under inert gas (argon) in sealed, light-resistant containers. Regularly monitor purity via GC-MS or HPLC, and recalibrate reference standards every 6 months. If degradation exceeds 5%, redistill using fractional distillation under reduced pressure (40–60°C at 10 mmHg) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported reaction yields when using this compound as an intermediate in heterocyclic synthesis?

- Methodological Answer : Systematically vary reaction parameters (temperature, catalyst loading, solvent polarity) using a Design of Experiments (DoE) approach. For example, compare Buchwald-Hartwig amination yields in THF vs. dioxane with Pd(OAc)/XPhos. Use LC-MS to identify side products (e.g., dehalogenated byproducts) and optimize stoichiometry . Cross-validate results with computational docking studies to assess steric clashes at the reaction site .

Q. How does the electron-withdrawing effect of the difluoromethoxy group influence regioselectivity in electrophilic substitution reactions?

- Methodological Answer : The -OCFH group directs electrophiles meta to itself due to combined inductive (-I) and resonance (-R) effects. Confirm this via nitration experiments (HNO/HSO) followed by -NMR to identify substitution patterns. Compare with computational electron density maps (DFT calculations at the B3LYP/6-311+G(d,p) level) to correlate charge distribution with experimental outcomes .

Q. What methodologies enable precise quantification of trace degradation products in aged samples?

- Methodological Answer : Employ GC-MS with a DB-5MS column (30 m × 0.25 mm, 0.25 µm) and electron capture detection (ECD) for halogen-specific sensitivity. Use internal standards (e.g., 1-bromo-4-fluorobenzene) to calibrate response factors. For polar degradation products (e.g., hydroxylated derivatives), derivatize with BSTFA before analysis .

Q. How can researchers design experiments to isolate steric vs. electronic effects in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : Synthesize isotopologs (e.g., -labeled at the chloro position) and compare kinetic isotope effects (KIE) in NAS with methoxide. Perform Hammett studies using substituents with known σ values to decouple electronic contributions. Pair with X-ray structures of transition state analogs to visualize steric barriers .

Q. What computational approaches predict the environmental persistence of this compound, and how do they align with experimental data?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models like EPI Suite to estimate biodegradation half-lives. Validate with OECD 301B ready biodegradability tests: incubate with activated sludge and measure CO evolution via GC-TCD. Compare experimental half-lives (e.g., >60 days) with predictions to refine model parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.